molecular formula C2H2GeNO B14660622 CID 78062976

CID 78062976

Cat. No.: B14660622
M. Wt: 128.67 g/mol
InChI Key: BKISMWRBHMCZHU-UHFFFAOYSA-N
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Description

CID 78062976 (Compound Identifier 78062976) is a chemical compound documented in PubChem, a comprehensive database for chemical properties and activities. Key structural and analytical data for this compound are derived from vacuum distillation fractions of an essential oil (CIEO) analyzed via gas chromatography-mass spectrometry (GC-MS) . The chemical structure (Figure 1A) and mass spectrum (Figure 1D) confirm its molecular identity, while its relative abundance in distillation fractions (Figure 1C) suggests volatility and polarity comparable to other terpenoids or aromatic compounds in CIEO .

Properties

Molecular Formula

C2H2GeNO

Molecular Weight

128.67 g/mol

InChI

InChI=1S/C2H2GeNO/c3-1-4-2-5/h1H2

InChI Key

BKISMWRBHMCZHU-UHFFFAOYSA-N

Canonical SMILES

C(N=C=O)[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062976 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure using a base-catalyzed reaction.

    Step 2: Introduction of functional groups through substitution reactions.

    Step 3: Purification using chromatography techniques to isolate the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Product Isolation: Using large-scale chromatography and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

CID 78062976 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of functional groups with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

CID 78062976 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78062976 involves its interaction with specific molecular targets within cells. It binds to enzymes or receptors, modulating their activity and influencing cellular pathways. This can lead to changes in cell behavior, such as altered gene expression or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

While explicit comparisons of CID 78062976 to other compounds are scarce in the provided evidence, its structural class and analytical properties can be contextualized using analogous studies:

Parameter This compound Oscillatoxin D (CID 101283546) Colchicine (CID 6167) CAS 899809-61-1 (CID 57892468)
Molecular Weight Not explicitly reported 712.8 g/mol 399.4 g/mol 265.31 g/mol
Key Functional Groups Likely terpenoid/aromatic (GC-MS) Cyclic ether, methyl ester Tropolone, trimethoxybenzene Aromatic nitro, boronic acid
Analytical Method GC-MS (retention time: ~15–20 min) LC-MS/MS HPLC-UV NMR, LC-MS
Biological Activity Not reported Cytotoxic Microtubule disruption CYP1A2 inhibition
Key Findings

Volatility and Solubility: this compound’s presence in mid-to-late GC-MS fractions (Figure 1C) suggests moderate volatility, similar to sesquiterpenes (e.g., caryophyllene) but less volatile than monoterpenes like limonene .

Structural Similarities: Unlike oscillatoxin derivatives (CIDs 101283546, 185389), which feature complex cyclic ethers , this compound likely belongs to a simpler terpenoid class based on its mass fragmentation pattern .

Synthetic Accessibility : Compared to CAS 899809-61-1 (synthesized via amidation with 84% yield ), this compound’s natural occurrence in CIEO implies extraction challenges, though its distillation profile enables partial purification .

Methodological Considerations

  • GC-MS Analysis : The compound was identified using a 5 ppm mass error threshold and additional scoring terms, aligning with best practices for untargeted metabolomics .
  • PubChem Metadata : Cross-referencing CIDs with CAS numbers (e.g., CAS 1761-61-1, CID 72863 ) highlights the importance of standardized identifiers for accurate comparisons .

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